S-Nitroso-N-heptanoyl-D,L-penicillamine

Description

Properties

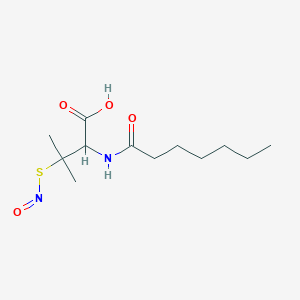

IUPAC Name |

2-(heptanoylamino)-3-methyl-3-nitrososulfanylbutanoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H22N2O4S/c1-4-5-6-7-8-9(15)13-10(11(16)17)12(2,3)19-14-18/h10H,4-8H2,1-3H3,(H,13,15)(H,16,17) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HBOOWOBHDQOPRF-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCCCC(=O)NC(C(=O)O)C(C)(C)SN=O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H22N2O4S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80407871 | |

| Record name | S-Nitroso-N-heptanoyl-D,L-penicillamine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80407871 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

290.38 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

225234-00-4 | |

| Record name | S-Nitroso-N-heptanoyl-D,L-penicillamine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80407871 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

An In-depth Technical Guide to the Mechanism of Action of S-Nitroso-N-heptanoyl-D,L-penicillamine (SNHP)

Introduction

S-Nitroso-N-heptanoyl-D,L-penicillamine (SNHP) is a member of the S-nitrosothiol (RSNO) class of compounds, which are increasingly recognized for their potential as therapeutic agents and their utility as research tools to investigate the multifaceted roles of nitric oxide (NO) in biological systems.[1] As an analogue of the well-characterized NO donor, S-nitroso-N-acetyl-D,L-penicillamine (SNAP), SNHP distinguishes itself through its unique physicochemical properties, primarily its increased lipophilicity conferred by the N-heptanoyl side chain.[1] This structural modification has profound implications for its stability, mechanism of NO release, and its pharmacological profile, particularly its capacity for prolonged vasodilation.[1]

This technical guide provides a comprehensive overview of the core mechanism of action of SNHP, intended for researchers, scientists, and drug development professionals. We will delve into the chemical basis of its NO-donating properties, explore the downstream signaling pathways it modulates, and provide detailed experimental protocols for its study.

Chemical Properties and Nitric Oxide Release

SNHP is synthesized by the acylation of D,L-penicillamine followed by S-nitrosation.[1] The defining feature of SNHP is the seven-carbon N-heptanoyl group, which significantly increases its lipophilicity compared to its two-carbon analogue, SNAP.[1] This property is believed to facilitate its retention within cellular membranes and tissues, contributing to its sustained biological effects.[1]

The primary mechanism of action of SNHP is the release of nitric oxide (NO), a gaseous signaling molecule with a very short half-life in biological systems.[2] The decomposition of S-nitrosothiols like SNHP to release NO is a complex process that can be influenced by several factors:

-

Metal Ions: The decomposition of SNHP is significantly accelerated by the presence of copper ions, particularly Cu(I).[1][3] This catalytic effect is a hallmark of S-nitrosothiol chemistry.[1][3] The use of a specific Cu(I) chelator, such as neocuproine, has been shown to slow the decomposition of SNHP.[1]

-

Thiols: Thiols, such as cysteine, can also accelerate the decomposition of SNHP.[1] This can occur through a process called transnitrosation, where the nitroso group is transferred from SNHP to the other thiol, forming a new S-nitrosothiol that may be more or less stable.[4]

-

Thermal and Photolytic Decomposition: SNHP, like other S-nitrosothiols, is sensitive to heat and light, which can induce the homolytic cleavage of the S-N bond to release NO.[1][5] Therefore, it is crucial to store and handle SNHP in a dark and cool environment.[1][5]

The increased lipophilicity of SNHP appears to influence its stability and NO release profile. While one study found the five-carbon analogue (SNVP) to be the most stable in solution, SNHP exhibited the most pronounced sustained vasodilator effects, suggesting that its retention in the vascular tissue and subsequent slow decomposition are key to its prolonged action.[1]

Visualization of SNHP and its Decomposition

Caption: Decomposition of SNHP to release nitric oxide.

Downstream Signaling Pathways

The nitric oxide released from SNHP initiates a cascade of signaling events, primarily through two well-established pathways: the classical cGMP-mediated pathway and the more direct S-nitrosylation of proteins.

The Classical cGMP-Mediated Pathway

This pathway is fundamental to many of the physiological effects of NO, particularly vasodilation and the inhibition of platelet aggregation.[6][7][8]

-

Activation of Soluble Guanylate Cyclase (sGC): NO diffuses into target cells, such as vascular smooth muscle cells and platelets, where it binds to the heme moiety of soluble guanylate cyclase (sGC).[6][7][8]

-

Conversion of GTP to cGMP: This binding activates sGC, which then catalyzes the conversion of guanosine triphosphate (GTP) to cyclic guanosine monophosphate (cGMP).[6][7][8]

-

Activation of Protein Kinase G (PKG): The elevated intracellular levels of cGMP act as a second messenger, primarily by activating cGMP-dependent protein kinase (PKG).

-

Physiological Response: PKG then phosphorylates various downstream targets, leading to a decrease in intracellular calcium levels and ultimately causing smooth muscle relaxation (vasodilation) and inhibiting platelet activation and aggregation.[9]

The vasodilator effects of SNHP have been demonstrated to be mediated by NO, as they are largely reversed by the NO scavenger, hemoglobin.[1] The compound 1H-[1][2][6]oxadiazolo[4,3,-a]quinoxalin-1-one (ODQ) is a selective inhibitor of sGC and can be used to confirm the involvement of the cGMP pathway in the actions of SNHP.[6][8]

Visualization of the cGMP-Mediated Pathway

Caption: The cGMP-mediated signaling pathway activated by SNHP-derived NO.

S-Nitrosylation of Proteins

S-nitrosylation is a reversible post-translational modification where a nitroso group is covalently attached to the thiol side chain of a cysteine residue within a protein.[10][11] This modification can alter the protein's function, stability, or localization, thereby providing a direct, cGMP-independent mechanism for NO signaling.[12][13]

NO donors like SNAP have been shown to induce S-nitrosylation of a wide range of proteins, and it is highly probable that SNHP acts through a similar mechanism.[12][13] The specificity of S-nitrosylation is thought to be determined by the local environment of the cysteine residue and the presence of specific protein motifs.[13]

Transnitrosylation: SNHP can also participate in transnitrosylation reactions, transferring its nitroso group to other thiols, including those on proteins or low-molecular-weight thiols like glutathione.[4][10] This process can propagate the NO signal within and between cells.

The functional consequences of S-nitrosylation are diverse and protein-specific. For example, S-nitrosylation of certain caspases can inhibit apoptosis, while S-nitrosylation of other proteins can modulate their enzymatic activity or protein-protein interactions.[14] Identifying the specific protein targets of S-nitrosylation by SNHP is a key area for future research to fully elucidate its mechanism of action.

Quantitative Data

The following table summarizes key quantitative data for SNHP and its analogue SNAP. It is important to note that data specifically for SNHP is limited, and in some cases, data from SNAP is provided for comparative purposes.

| Parameter | SNHP | SNAP | Reference |

| Chemical Formula | C₁₂H₂₂N₂O₄S | C₇H₁₂N₂O₄S | [15] |

| Molecular Weight | 290.38 g/mol | 220.25 g/mol | [15][16] |

| Half-life in aqueous buffer (pH 7.4, 37°C) | Not explicitly reported, but noted to have prolonged action | ~5-6 hours | [1][2][17] |

| PD₂ value (vasodilation in rat femoral artery) | 5.66 ± 0.23 | 5.83 ± 0.17 | [1] |

| Effective concentration for vasodilation | 10⁻⁸–10⁻³ M | 10⁻⁸–10⁻³ M | [1] |

Experimental Protocols

The following are detailed, step-by-step methodologies for key experiments to study the mechanism of action of SNHP.

Protocol 1: Measurement of NO Release from SNHP

This protocol describes the use of an NO-selective electrode to directly measure the release of nitric oxide from SNHP in solution.

Materials:

-

This compound (SNHP)

-

Phosphate-buffered saline (PBS), pH 7.4, deoxygenated

-

NO-selective electrode and meter

-

Reaction vessel with a magnetic stirrer

-

Copper (II) chloride solution (1 mM)

-

Cysteine solution (10 mM)

-

Neocuproine solution (10 mM)

Procedure:

-

Electrode Calibration: Calibrate the NO-selective electrode according to the manufacturer's instructions using standard NO solutions.

-

Solution Preparation: Prepare a fresh stock solution of SNHP in deoxygenated PBS immediately before use. Keep the solution on ice and protected from light.

-

Baseline Measurement: Add a known volume of deoxygenated PBS to the reaction vessel and start stirring. Allow the electrode to stabilize and record the baseline reading.

-

Initiation of NO Release: Add a specific concentration of SNHP to the reaction vessel and start recording the NO concentration over time.

-

Investigating Catalysts and Inhibitors:

-

To test the effect of copper ions, add a small volume of CuCl₂ solution to the SNHP solution and continue recording.

-

To test the effect of thiols, add a small volume of cysteine solution.

-

To confirm the role of Cu(I), pre-incubate the SNHP solution with neocuproine before adding CuCl₂.

-

-

Data Analysis: Plot the NO concentration as a function of time to determine the kinetics of NO release. Calculate the initial rate of release and the half-life of SNHP under each condition.

Protocol 2: Assessment of Vasodilation in Isolated Arteries

This protocol details the methodology for studying the vasodilator effects of SNHP on isolated arterial rings, a classic pharmacology preparation.[1]

Materials:

-

Male Wistar rats (or other suitable animal model)

-

Krebs-Henseleit solution

-

Phenylephrine (PE) or other vasoconstrictor

-

SNHP stock solution

-

Organ bath system with force transducers

-

Data acquisition system

Procedure:

-

Vessel Preparation: Euthanize the rat and carefully dissect the femoral arteries. Cut the arteries into rings of 2-3 mm in length.

-

Mounting: Mount the arterial rings in the organ baths containing Krebs-Henseleit solution, gassed with 95% O₂ / 5% CO₂ at 37°C.

-

Equilibration: Allow the rings to equilibrate for at least 60 minutes under a resting tension of 1g, with solution changes every 15 minutes.

-

Viability Check: Contract the rings with a high concentration of KCl (e.g., 80 mM) to check for viability.

-

Pre-contraction: After washing out the KCl, pre-contract the rings with an EC₈₀ concentration of phenylephrine.

-

Cumulative Concentration-Response Curve: Once the PE-induced contraction has stabilized, add cumulative concentrations of SNHP to the organ bath. Allow the response to each concentration to reach a plateau before adding the next.

-

Endothelium Removal (Optional): To investigate the role of the endothelium, it can be removed by gently rubbing the intimal surface of the artery with a fine wire. Endothelial removal can be confirmed by the loss of acetylcholine-induced relaxation.

-

Data Analysis: Express the relaxation responses as a percentage of the pre-contraction induced by PE. Plot the concentration-response curves and calculate the pD₂ values (-log EC₅₀) for SNHP.

Protocol 3: Measurement of Intracellular cGMP Levels

This protocol describes the use of an enzyme-linked immunosorbent assay (ELISA) to quantify changes in intracellular cGMP levels in response to SNHP treatment in cultured vascular smooth muscle cells.

Materials:

-

Cultured vascular smooth muscle cells (VSMCs)

-

Cell culture medium

-

SNHP stock solution

-

3-isobutyl-1-methylxanthine (IBMX), a phosphodiesterase inhibitor

-

Cell lysis buffer

-

cGMP ELISA kit

Procedure:

-

Cell Culture: Plate VSMCs in multi-well plates and grow to confluence.

-

Pre-treatment: Pre-treat the cells with IBMX (e.g., 100 µM) for 15-30 minutes to prevent the degradation of cGMP.

-

SNHP Treatment: Treat the cells with various concentrations of SNHP for a specified period (e.g., 10-30 minutes). Include a vehicle control.

-

Cell Lysis: Aspirate the medium and lyse the cells with the provided lysis buffer.

-

cGMP Measurement: Perform the cGMP ELISA according to the manufacturer's instructions. This typically involves a competitive binding assay where the amount of cGMP in the sample is inversely proportional to the signal generated.

-

Data Analysis: Calculate the concentration of cGMP in each sample based on the standard curve. Normalize the cGMP levels to the total protein concentration in each well.

Protocol 4: Detection of Protein S-Nitrosylation using the Biotin-Switch Assay

The biotin-switch assay is a widely used method to detect S-nitrosylated proteins. It involves three key steps: blocking free thiols, selectively reducing S-nitrosothiols, and then labeling the newly formed free thiols with a biotin tag.

Materials:

-

Cells or tissues treated with SNHP

-

Lysis buffer containing a chelator (e.g., EDTA)

-

Blocking buffer (containing a thiol-blocking agent like methyl methanethiosulfonate - MMTS)

-

Reducing agent (e.g., ascorbate)

-

Biotinylation reagent (e.g., biotin-HPDP)

-

Streptavidin-agarose beads for enrichment

-

SDS-PAGE and Western blotting reagents

-

Antibody against the protein of interest

Procedure:

-

Sample Preparation: Lyse the SNHP-treated cells or tissues in a buffer that preserves S-nitrosylation.

-

Blocking: Block all free thiol groups in the protein lysate by incubating with MMTS.

-

Reduction: Selectively reduce the S-nitrosothiol bonds to free thiols by adding ascorbate.

-

Biotinylation: Label the newly exposed thiol groups with biotin-HPDP.

-

Enrichment (Optional): S-nitrosylated proteins can be enriched from the total lysate using streptavidin-agarose beads.

-

Detection:

-

The biotinylated proteins can be detected by Western blotting with an anti-biotin antibody.

-

Alternatively, if you are investigating a specific protein, you can perform a Western blot with an antibody against your protein of interest after the enrichment step. An increased signal in the SNHP-treated sample compared to the control indicates S-nitrosylation.

-

Visualization of the Biotin-Switch Assay Workflow

Sources

- 1. N-substituted analogues of S-nitroso-N-acetyl-D,L-penicillamine: chemical stability and prolonged nitric oxide mediated vasodilatation in isolated rat femoral arteries - PMC [pmc.ncbi.nlm.nih.gov]

- 2. caymanchem.com [caymanchem.com]

- 3. Formation and stability of a nitric oxide donor: S-nitroso-N-acetylpenicillamine - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. The reaction of S-nitroso-N-acetyl-D,L-penicillamine (SNAP) with the angiotensin converting enzyme inhibitor, captopril--mechanism of transnitrosation - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. sigmaaldrich.com [sigmaaldrich.com]

- 6. cGMP mediates the vascular and platelet actions of nitric oxide: confirmation using an inhibitor of the soluble guanylyl cyclase - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. researchgate.net [researchgate.net]

- 8. cGMP mediates the vascular and platelet actions of nitric oxide: confirmation using an inhibitor of the soluble guanylyl cyclase - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Inhibition of smooth muscle cell growth by nitric oxide and activation of cAMP-dependent protein kinase by cGMP - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. S-Nitrosylation - Wikipedia [en.wikipedia.org]

- 11. Frontiers | Protein S-nitrosylation: specificity and identification strategies in plants [frontiersin.org]

- 12. Post-Translational S-Nitrosylation of Proteins in Regulating Cardiac Oxidative Stress - PMC [pmc.ncbi.nlm.nih.gov]

- 13. Protein S-Nitrosylation: Determinants of Specificity and Enzymatic Regulation of S-Nitrosothiol-Based Signaling - PMC [pmc.ncbi.nlm.nih.gov]

- 14. Enzymatic mechanisms regulating protein S-nitrosylation: implications in health and disease - PMC [pmc.ncbi.nlm.nih.gov]

- 15. scbt.com [scbt.com]

- 16. S-Nitroso-N-acetyl-DL-penicillamine | NO Synthase | TargetMol [targetmol.com]

- 17. medchemexpress.com [medchemexpress.com]

An In-depth Technical Guide to S-Nitrosothiols: Focus on S-Nitroso-N-acetyl-D,L-penicillamine (SNAP)

A Note on Scope: This guide centers on the widely researched S-Nitrosothiol, S-Nitroso-N-acetyl-D,L-penicillamine (SNAP), as a representative compound for understanding the chemical biology and therapeutic potential of this class of nitric oxide donors. The principles and methodologies discussed are broadly applicable to related structures, including the less documented S-Nitroso-N-heptanoyl-D,L-penicillamine. Limited information is available for the heptanoyl derivative, primarily identifying it as a potent relaxant of non-vascular smooth muscle and a nitric oxide (NO) donor[1]. Its core chemical identity is presented in Table 1 for reference.

Introduction: The Role and Significance of S-Nitrosothiols in Nitric Oxide Biology

Nitric oxide (NO) is a pleiotropic signaling molecule with profound effects on a vast array of physiological processes, including vasodilation, neurotransmission, and the immune response[2]. The transient and reactive nature of NO necessitates the existence of biological carriers and donors that can store, transport, and release NO in a controlled manner. S-nitrosothiols (RSNOs), formed by the covalent attachment of a nitroso group to the sulfur atom of a cysteine residue, represent a major class of such molecules.

S-Nitroso-N-acetyl-D,L-penicillamine (SNAP) is a synthetic, small-molecule RSNO that has become an invaluable tool in biomedical research[3]. Its relative stability in aqueous solutions at neutral pH allows for the predictable and sustained release of NO, enabling researchers to probe the downstream effects of NO signaling in a variety of experimental systems[3][4]. This guide provides a comprehensive overview of the chemical properties, mechanism of action, and experimental applications of SNAP, offering a technical framework for its effective use in the laboratory.

Part 1: Core Chemical and Physical Properties

A thorough understanding of the physicochemical properties of SNAP is critical for its proper handling, storage, and application in experimental settings.

Molecular and Physical Characteristics

SNAP is a green, crystalline solid at room temperature[3][5]. The presence of the S-nitroso group imparts this characteristic color. Key molecular and physical properties for both this compound and S-Nitroso-N-acetyl-D,L-penicillamine are summarized in Table 1.

| Property | This compound | S-Nitroso-N-acetyl-D,L-penicillamine (SNAP) |

| CAS Number | 225234-00-4[1][6] | 67776-06-1[4][7][8][9] |

| Molecular Formula | C₁₂H₂₂N₂O₄S[6] | C₇H₁₂N₂O₄S[4][8][9] |

| Molecular Weight | 290.38 g/mol [1][6] | 220.25 g/mol [7][8][9] |

| Appearance | Green Crystalline Solid[1] | Green Solid[3][5] |

| IUPAC Name | (R)-2-Heptanamido-3-methyl-3-(nitrosothio)butanoic acid[1] | 2-acetamido-3-methyl-3-nitrososulfanylbutanoic acid[3][8][9] |

Solubility and Stability

The solubility and stability of SNAP are paramount considerations for the preparation of stock solutions and their use in biological experiments.

-

Solubility : SNAP is readily soluble in organic solvents such as dimethyl sulfoxide (DMSO) and ethanol, with solubilities of up to 100 mM in DMSO reported[8][10]. It also has some solubility in water and phosphate-buffered saline (PBS) at a pH of 7.2[4][7].

-

Storage : As a solid, SNAP should be stored at -20°C, desiccated, and protected from light, where it can be stable for at least one year[11].

-

Solution Stability : The stability of SNAP in solution is influenced by several factors, including temperature, pH, and the presence of metal ions[4]. The half-life of SNAP in aqueous media at 37°C and a pH of 6-8 is approximately 5 to 6 hours[4][11][12]. It is important to note that solutions should be freshly prepared for optimal results[12]. Stock solutions can be prepared in deoxygenated buffers at a low pH (e.g., citrate/HCl buffer, pH 2.0) and kept on ice, protected from light, for several hours[11].

Expert Insight: The presence of trace metal ions can significantly accelerate the decomposition of SNAP[13]. For experiments requiring a more controlled and slower release of NO, it is advisable to use buffers treated with a chelating agent like EDTA to sequester metal ions.

Part 2: Mechanism of Action - Nitric Oxide Donation

The primary biological function of SNAP is to serve as a donor of nitric oxide. The release of NO from the S-nitrosothiol backbone is not a simple, unimolecular process but is influenced by various catalysts.

Pathways of NO Release

The decomposition of SNAP, leading to the release of NO, can be initiated by several mechanisms:

-

Thermal Decomposition : At physiological temperatures, SNAP undergoes slow, spontaneous homolytic cleavage of the S-N bond to release NO.

-

Photolytic Decomposition : Exposure to light, particularly in the UV range, can induce the cleavage of the S-N bond and subsequent NO release. This property has been exploited to create materials with photoinitiated NO release[2].

-

Metal-Ion Catalyzed Decomposition : Transition metal ions, particularly Cu(I), can catalyze the one-electron reduction of the S-nitrosothiol, leading to the release of NO and the corresponding disulfide[13].

The following diagram illustrates the primary pathways for NO release from SNAP:

Sources

- 1. pharmaffiliates.com [pharmaffiliates.com]

- 2. S-Nitroso- N-acetyl-D-penicillamine covalently linked to polydimethylsiloxane (SNAP-PDMS) for use as a controlled photoinitiated nitric oxide release polymer - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. grokipedia.com [grokipedia.com]

- 4. caymanchem.com [caymanchem.com]

- 5. S-Nitroso-N-acetylpenicillamine - Wikipedia [en.wikipedia.org]

- 6. scbt.com [scbt.com]

- 7. S-Nitroso-N-acetyl-DL-penicillamine | NO Synthase | TargetMol [targetmol.com]

- 8. SNAP, NO donor (CAS 67776-06-1) | Abcam [abcam.com]

- 9. S-Nitroso-N-acetylpenicillamine, (+-) | C7H12N2O4S | CID 5231 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 10. researchgate.net [researchgate.net]

- 11. sigmaaldrich.com [sigmaaldrich.com]

- 12. medchemexpress.com [medchemexpress.com]

- 13. Chemical mechanisms underlying the vasodilator and platelet anti-aggregating properties of S-nitroso-N-acetyl-DL-penicillamine and S-nitrosoglutathione - PubMed [pubmed.ncbi.nlm.nih.gov]

An In-depth Technical Guide to S-Nitroso-N-heptanoyl-D,L-penicillamine as a Nitric Oxide Donor

Introduction: The Role of Nitric Oxide and the Utility of S-Nitrosothiol Donors

Nitric oxide (NO) is a pleiotropic signaling molecule integral to a vast array of physiological and pathophysiological processes, including vasodilation, neurotransmission, and the immune response.[1] Its transient and reactive nature necessitates the use of donor compounds for controlled experimental investigation. S-nitrosothiols (RSNOs) are a prominent class of NO donors that release nitric oxide under physiological conditions, making them invaluable tools in biomedical research.[1] This guide provides a comprehensive technical overview of S-Nitroso-N-heptanoyl-D,L-penicillamine (SNHP), a lipophilic analogue of the well-characterized S-nitroso-N-acetyl-D,L-penicillamine (SNAP). We will delve into its chemical characteristics, mechanism of action, experimental applications, and data interpretation, offering field-proven insights for researchers, scientists, and drug development professionals.

Chemical and Physical Properties of this compound (SNHP)

SNHP belongs to the family of S-nitrosothiols and is characterized by a heptanoyl group attached to the nitrogen atom of the penicillamine backbone. This modification significantly increases its lipophilicity compared to its analogue, SNAP.

| Property | Value | Source |

| Chemical Name | This compound | [2] |

| CAS Number | 225234-00-4 | [2][3] |

| Molecular Formula | C12H22N2O4S | [2][3] |

| Molecular Weight | 290.38 g/mol | [2][3] |

| Appearance | Green Crystalline Solid | [2] |

| Storage | 2-8°C Refrigerator | [2] |

The increased lipophilicity of SNHP may facilitate its retention within cellular membranes, potentially leading to prolonged NO-mediated effects in localized environments.[4]

Mechanism of Action: Nitric Oxide Release from SNHP

The primary function of SNHP in a biological context is to serve as a donor of nitric oxide. The release of NO from S-nitrosothiols like SNHP can be initiated by several mechanisms, including thermal decomposition, photolysis, and, most significantly in physiological systems, through interactions with transition metals like copper ions.[4][5][6]

The generally accepted mechanism for copper-catalyzed NO release from RSNOs involves the reduction of Cu(II) to Cu(I) by endogenous reducing agents, such as thiols. Cu(I) then directly interacts with the S-nitrosothiol, leading to the cleavage of the S-N bond and the liberation of nitric oxide.[4][7]

Caption: Mechanism of Nitric Oxide Release from SNHP.

Experimental Protocols

Preparation of SNHP Stock Solutions

Due to the limited stability of S-nitrosothiols in aqueous solutions, it is imperative to prepare fresh stock solutions for each experiment.[1]

Materials:

-

This compound (SNHP)

-

Dimethyl sulfoxide (DMSO), sterile

-

Phosphate-buffered saline (PBS), sterile and deoxygenated (optional)

-

Complete cell culture medium, pre-warmed to 37°C

Protocol:

-

Stock Solution Preparation:

-

Working Solution Preparation:

-

Immediately before use, dilute the SNHP stock solution into pre-warmed, complete cell culture medium to the final desired concentration.

-

Mix thoroughly by gentle pipetting.

-

It is crucial to minimize the time between dilution and application to the cells to ensure accurate dosing.

-

Application of SNHP to Cultured Cells

This protocol provides a general guideline. Specific concentrations and incubation times must be optimized for each cell type and experimental objective.[1]

Caption: General workflow for SNHP application in cell culture.

Key Experimental Considerations:

-

Concentration Range: The optimal concentration of SNHP will vary depending on the cell type and the biological process being investigated. For SNAP, concentrations ranging from 1 µM to 2 mM have been reported in the literature for various applications, including induction of apoptosis and cardioprotection.[1] A similar range should be considered for initial dose-response studies with SNHP.

-

Incubation Time: The duration of exposure to SNHP is a critical parameter. Short incubation times (e.g., 15 minutes) may be sufficient to study acute signaling events, while longer incubations (e.g., several hours) may be necessary to observe effects on gene expression or cell viability.[1][9]

-

Controls: Appropriate controls are essential for interpreting the results of experiments using NO donors. These should include:

-

A vehicle control (e.g., medium with the same final concentration of DMSO).

-

A control with the denitrosylated form of SNHP (N-heptanoyl-D,L-penicillamine) to ensure that the observed effects are due to NO release and not the parent compound.

-

Analytical Methods for Detecting Nitric Oxide Release

Quantifying the release of NO from SNHP is crucial for correlating the applied dose with the observed biological effects. Several methods can be employed:

-

Chemiluminescence: This is considered the gold standard for real-time, sensitive detection of NO. The method is based on the reaction of NO with ozone, which produces a light emission that is proportional to the NO concentration.[10][11]

-

Griess Assay: This colorimetric method detects nitrite, a stable oxidation product of NO in aqueous solutions. While less sensitive than chemiluminescence and providing an indirect measure of NO, it is a widely used and accessible technique.

-

Electrochemical Sensors: NO-selective electrodes can be used for real-time monitoring of NO concentrations in solution.

Applications in Research

The unique properties of SNHP, particularly its increased lipophilicity, make it a valuable tool for a range of research applications:

-

Vasodilation Studies: SNHP has been shown to be a potent relaxant of non-vascular smooth muscle.[2] Its lipophilic nature may allow for enhanced penetration and retention in vascular tissues, leading to prolonged vasodilator effects, especially in areas of endothelial damage.[4]

-

Neurotransmission Research: As an NO donor, SNHP can be used to investigate the role of nitric oxide in modulating neurotransmitter release and neuronal signaling pathways.[1]

-

Cancer Biology: The effects of NO in cancer are complex and dose-dependent. Low doses of NO donors have been shown to have anti-tumor effects by modulating the immune response.[12]

-

Cardiovascular Research: NO plays a critical role in cardiovascular homeostasis. SNHP can be used to study the effects of NO on cardiomyocytes, including its role in cardioprotection against oxidative stress.[1]

Data Interpretation and Troubleshooting

-

Stability and Half-life: The half-life of S-nitrosothiols in solution is influenced by factors such as pH, temperature, light exposure, and the presence of metal ions.[1][5][6] It is essential to consider these factors when designing experiments and interpreting results.

-

Off-target Effects: As with any pharmacological agent, it is important to consider potential off-target effects of SNHP. The use of appropriate controls, as mentioned earlier, is crucial for attributing observed effects to the release of nitric oxide.

-

Cell Viability: High concentrations of NO can be cytotoxic.[13] It is important to assess cell viability in parallel with functional assays to ensure that the observed effects are not simply a consequence of toxicity.

Conclusion

This compound is a valuable addition to the armamentarium of nitric oxide donors available to researchers. Its enhanced lipophilicity offers potential advantages for specific applications where sustained local delivery of NO is desired. By understanding its chemical properties, mechanism of action, and the nuances of its experimental application, scientists can effectively leverage SNHP to further unravel the multifaceted roles of nitric oxide in health and disease.

References

- (Reference details to be populated

- (Reference details to be populated

-

Formation and stability of a nitric oxide donor: S-nitroso-N-acetylpenicillamine - PubMed. [Link]

-

Formation and Stability of a Nitric Oxide Donor: S-Nitroso-N-acetylpenicillamine | The Journal of Physical Chemistry B - ACS Publications. [Link]

-

N-substituted analogues of S-nitroso-N-acetyl-D,L-penicillamine: chemical stability and prolonged nitric oxide mediated vasodilatation in isolated rat femoral arteries - PMC - NIH. [Link]

- (Reference details to be populated

- (Reference details to be populated

- (Reference details to be populated

-

Nitric Oxide Release and Antibacterial Efficacy Analyses of S-Nitroso-N-Acetyl-Penicillamine Conjugated to Titanium Dioxide Nanoparticles - PMC - NIH. [Link]

-

Synthesis and Characterization of Controlled Nitric Oxide Release from S-Nitroso-N-Acetyl-d-Penicillamine Covalently Linked to Polyvinyl Chloride (SNAP-PVC) - MDPI. [Link]

- (Reference details to be populated

-

225234-00-4 | Product Name : this compound | Pharmaffiliates. [Link]

- (Reference details to be populated

-

Tunable Nitric Oxide Release from S-nitroso-N-acetylpenicillamine via Catalytic Copper Nanoparticles for Biomedical Applications - PMC - PubMed Central. [Link]

- (Reference details to be populated

- (Reference details to be populated

- (Reference details to be populated

- (Reference details to be populated

- (Reference details to be populated

-

The Nitric Oxide Donor SNAP-Induced Amino Acid Neurotransmitter Release in Cortical Neurons. Effects of Blockers of Voltage-Dependent Sodium and Calcium Channels | PLOS One - Research journals. [Link]

- (Reference details to be populated

-

Repurposing nitric oxide donating drugs in cancer therapy through immune modulation. [Link]

Sources

- 1. pdf.benchchem.com [pdf.benchchem.com]

- 2. pharmaffiliates.com [pharmaffiliates.com]

- 3. scbt.com [scbt.com]

- 4. N-substituted analogues of S-nitroso-N-acetyl-D,L-penicillamine: chemical stability and prolonged nitric oxide mediated vasodilatation in isolated rat femoral arteries - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Formation and stability of a nitric oxide donor: S-nitroso-N-acetylpenicillamine - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. pubs.acs.org [pubs.acs.org]

- 7. Tunable Nitric Oxide Release from S-nitroso-N-acetylpenicillamine via Catalytic Copper Nanoparticles for Biomedical Applications - PMC [pmc.ncbi.nlm.nih.gov]

- 8. S-Nitroso-N-acetyl-DL-penicillamine | NO Synthase | TargetMol [targetmol.com]

- 9. The Nitric Oxide Donor SNAP-Induced Amino Acid Neurotransmitter Release in Cortical Neurons. Effects of Blockers of Voltage-Dependent Sodium and Calcium Channels | PLOS One [journals.plos.org]

- 10. Nitric Oxide Release and Antibacterial Efficacy Analyses of S-Nitroso-N-Acetyl-Penicillamine Conjugated to Titanium Dioxide Nanoparticles - PMC [pmc.ncbi.nlm.nih.gov]

- 11. mdpi.com [mdpi.com]

- 12. Repurposing nitric oxide donating drugs in cancer therapy through immune modulation - PMC [pmc.ncbi.nlm.nih.gov]

- 13. medchemexpress.com [medchemexpress.com]

An In-Depth Technical Guide to the Chemical Properties of S-Nitroso-N-heptanoyl-D,L-penicillamine

Authored by: A Senior Application Scientist

Introduction: S-Nitroso-N-heptanoyl-D,L-penicillamine is a member of the S-nitrosothiol (RSNO) class of compounds, which are characterized by a nitroso group attached to a sulfur atom of a thiol. These molecules have garnered significant attention in the scientific community for their role as nitric oxide (NO) donors.[1][2] Nitric oxide is a critical signaling molecule in various physiological processes, including vasodilation and neurotransmission.[1] The controlled release of NO from donor molecules like this compound makes them invaluable tools for researchers studying the multifaceted roles of nitric oxide in biological systems. This guide provides a comprehensive overview of the core chemical properties of this compound, offering insights for its application in research and drug development.

Core Chemical and Physical Characteristics

This compound is a synthetic, organic compound that serves as a potent relaxant of non-vascular smooth muscle by acting as an NO donor.[2] Its physical and chemical properties are summarized in the table below.

| Property | Value | Source(s) |

| Molecular Formula | C12H22N2O4S | [2][3] |

| Molecular Weight | 290.38 g/mol | [2][3] |

| CAS Number | 225234-00-4 | [2][3] |

| Appearance | Green Crystalline Solid | [2] |

| Storage | 2-8°C Refrigerator | [2] |

Molecular Structure and Synthesis

The structure of this compound features a heptanoyl group attached to the nitrogen of the penicillamine backbone, with the characteristic S-nitroso functional group.

Diagram of the Chemical Structure of this compound

Caption: Chemical structure of this compound.

The synthesis of S-nitrosothiols like this compound generally involves the nitrosation of the corresponding thiol, in this case, N-heptanoyl-D,L-penicillamine.[1] A common method is the reaction of the thiol with an acidified solution of sodium nitrite.[4] The reaction proceeds via the formation of nitrous acid (HONO) in situ, which then reacts with the thiol to form the S-nitrosothiol and water.[1][5]

Stability and Decomposition

S-nitrosothiols are known to be thermally unstable and can decompose to form a disulfide and nitric oxide.[1] The stability of this compound is influenced by several factors, including light, temperature, and the presence of transition metal ions.

-

Light: Photolysis of S-nitrosothiols leads to the formation of nitric oxide and a disulfide through the generation of thiyl radicals.[6]

-

Temperature: Elevated temperatures can accelerate the thermal decomposition of S-nitrosothiols.[1]

-

Transition Metal Ions: Trace amounts of transition metal ions, particularly copper ions (Cu+), can catalyze the breakdown of S-nitrosothiols to nitric oxide and the corresponding disulfide.[5][6] The presence of metal chelators like EDTA can enhance the stability of S-nitrosothiol solutions.[7][8]

The decomposition of S-nitrosothiols can be monitored by observing the decrease in the characteristic UV-visible absorbance maxima. For the related compound S-Nitroso-N-acetyl-DL-penicillamine (SNAP), these peaks are observed around 340 nm and 590 nm.[9][10]

Mechanism of Nitric Oxide Release

The release of nitric oxide from this compound is a critical aspect of its biological activity. The primary mechanisms for NO release from S-nitrosothiols are:

-

Thermal Decomposition: A spontaneous process that results in the homolytic cleavage of the S-N bond to yield a thiyl radical and nitric oxide. Two thiyl radicals can then combine to form a disulfide.[1]

-

Photolytic Decomposition: Exposure to light, particularly in the UV-A range, can induce the homolytic cleavage of the S-N bond, releasing NO.[6][11]

-

Copper-Catalyzed Decomposition: This is a significant pathway for NO release under physiological conditions.[12] Reduced copper ions (Cu+) are particularly effective at catalyzing the decomposition of S-nitrosothiols.[5][6] The mechanism involves the reduction of Cu2+ to Cu+ by endogenous reducing agents, which then facilitates the release of NO.[6][12]

Diagram of the Copper-Catalyzed NO Release from an S-Nitrosothiol

Caption: Simplified schematic of copper-catalyzed nitric oxide release from an S-nitrosothiol.

Analytical Characterization

Several analytical techniques are employed to characterize this compound and quantify its NO release.

UV-Visible Spectroscopy

UV-Vis spectroscopy is a fundamental technique for the characterization and stability assessment of S-nitrosothiols.[13][14] The presence of the S-NO bond gives rise to characteristic absorbance maxima. For the analogous compound SNAP, these peaks are typically observed around 340 nm (a π → π* transition) and 590 nm (an n → π* transition).[9][10] The concentration of the S-nitrosothiol can be determined using the Beer-Lambert law, and its stability can be monitored by tracking the decrease in absorbance at these wavelengths over time.[10]

Experimental Protocol: UV-Vis Spectroscopy for Stability Assessment

-

Solution Preparation: Prepare a stock solution of this compound in a suitable solvent (e.g., DMSO, water, or buffer).[13][15] It is often recommended to use freshly prepared solutions.[16]

-

Spectrophotometer Setup: Set the UV-Vis spectrophotometer to scan a wavelength range that includes the expected absorbance maxima (e.g., 250-700 nm). Use the solvent as a blank to zero the instrument.

-

Initial Measurement: Immediately after preparation, measure the absorbance spectrum of the this compound solution. Record the absorbance values at the characteristic peaks.

-

Time-Course Monitoring: Store the solution under the desired conditions (e.g., specific temperature, light exposure) and measure the absorbance spectrum at regular time intervals.

-

Data Analysis: Plot the absorbance at the characteristic wavelength versus time to determine the decomposition rate and half-life of the compound under the tested conditions.

Chemiluminescence

Chemiluminescence is the gold standard for the direct and sensitive measurement of nitric oxide release.[17][18] This technique relies on the reaction of NO with ozone (O3) to produce excited nitrogen dioxide (NO2*), which then emits light as it returns to its ground state. The intensity of the emitted light is directly proportional to the concentration of NO.

Experimental Protocol: Quantification of NO Release by Chemiluminescence

-

System Setup: A nitric oxide analyzer (NOA) is used for this measurement. The instrument should be calibrated according to the manufacturer's instructions.

-

Sample Preparation: Place the this compound sample (e.g., a solution or a polymer film containing the compound) in a reaction vessel maintained at a physiological temperature (37°C).[12][18] The vessel is continuously purged with an inert gas (e.g., nitrogen) to carry the released NO to the detector.[12][17]

-

Initiation of NO Release: If studying stimulated release, introduce the stimulus (e.g., light source for photolysis or a copper-containing solution for catalyzed decomposition) to the sample.[12][17]

-

Data Acquisition: The NOA will record the concentration of NO in real-time.

-

Data Analysis: The total amount of NO released can be calculated by integrating the area under the curve of the NO concentration versus time plot.[18]

High-Performance Liquid Chromatography (HPLC)

HPLC is a powerful tool for assessing the purity of this compound and for monitoring its decomposition, as it can separate the parent compound from its degradation products.[5][19] A reversed-phase column is typically used with a mobile phase consisting of a buffer and an organic solvent.[19] Detection can be achieved using a UV detector set to one of the characteristic wavelengths of the S-NO bond.

Conclusion

This compound is a valuable chemical tool for the controlled delivery of nitric oxide in research settings. Its utility is underpinned by its distinct chemical properties, including its structure, stability, and mechanisms of NO release. A thorough understanding of these properties, coupled with the appropriate analytical techniques for characterization and quantification, is essential for its effective application in studies of NO-mediated biological processes and for the development of novel therapeutic strategies. The continued investigation of S-nitrosothiols like this compound holds promise for advancing our understanding of nitric oxide's role in health and disease.

References

- Clements, J. L., Pohl, F., Muthupandi, P., et al. (2020). A clickable probe for versatile characterization of S-nitrosothiols. Redox Biology, 37, 101707.

- Filipovic, M. R., Miljkovic, J. L., Nauser, T., et al. (2012). Chemical Characterization of the Smallest S-Nitrosothiol, HSNO. Journal of the American Chemical Society, 134(29), 12016-12027.

- Filipovic, M. R., Miljkovic, J. L., Nauser, T., et al. (2012). Chemical Characterization of the Smallest S-Nitrosothiol, HSNO; Cellular Cross-talk of H2S and S-Nitrosothiols.

-

ResearchGate. (n.d.). Characterization and stability assessment of SNAP. (A) UV-Vis.... Retrieved from [Link]

-

ResearchGate. (n.d.). UV-Vis spectroscopy and morphology of synthesized SNAP crystals. (a).... Retrieved from [Link]

- Cha, W., Jeong, Y. I., & Meyerhoff, M. E. (2018). Synthesis and Characterization of Controlled Nitric Oxide Release from S-Nitroso-N-Acetyl-d-Penicillamine Covalently Linked to Polyvinyl Chloride (SNAP-PVC). Polymers, 10(9), 999.

-

ResearchGate. (n.d.). UV-Visible Spectrum of SNAP-25 coated gold colloids (SGC) incubated.... Retrieved from [Link]

-

ResearchGate. (n.d.). UV-vis absorbance spectra of (a) SNAP and (b) SNAP_CEX at 590 nm.... Retrieved from [Link]

-

ResearchGate. (n.d.). A clickable probe for versatile characterization of S-nitrosothiols. Retrieved from [Link]

- Nablo, B. J., Roth, J. M., & Schoenfisch, M. H. (2011). Tunable Nitric Oxide Release from S-nitroso-N-acetylpenicillamine via Catalytic Copper Nanoparticles for Biomedical Applications. Biomacromolecules, 12(10), 3464-3471.

-

Wikipedia. (n.d.). S-Nitrosothiol. Retrieved from [Link]

- Khan, S. A., & Schoenfisch, M. H. (2022). Nitric Oxide Release and Antibacterial Efficacy Analyses of S-Nitroso-N-Acetyl-Penicillamine Conjugated to Titanium Dioxide Nanoparticles. International Journal of Molecular Sciences, 23(10), 5585.

- Ketchum, A. R., Wolf, A. K., & Meyerhoff, M. E. (2017). Synthesis, Spectroscopy, and Stability of the Nitric Oxide Donor S-nitroso-N-acetylpenicillamine: An Undergraduate Laboratory Experiment.

- Lautner, M. R., & Reynolds, M. M. (2019). Mechanistic Analysis of the Photolytic Decomposition of Solid-State S-Nitroso-N-acetylpenicillamine. ACS Omega, 4(7), 11843-11851.

- Khan, S. A., & Schoenfisch, M. H. (2022). Nitric Oxide Release and Antibacterial Efficacy Analyses of S-Nitroso- N-Acetyl-Penicillamine Conjugated to Titanium Dioxide Nanoparticles. PubMed.

-

Pharmaffiliates. (n.d.). This compound. Retrieved from [Link]

- Singh, R. J., Hogg, N., Joseph, J., & Kalyanaraman, B. (1996). Mechanism of nitric oxide release from S-nitrosothiols. The Journal of biological chemistry, 271(31), 18596-18603.

-

PubChem. (n.d.). S-Nitroso-N-Acetylpenicillamine. Retrieved from [Link]

-

PubChem. (n.d.). S-Nitroso-N-acetylpenicillamine, (+-). Retrieved from [Link]

- Ioannidis, I., De Groot, H., & De Groot, H. (1996). Enhanced release of nitric oxide causes increased cytotoxicity of S-nitroso-N-acetyl-DL-penicillamine and sodium nitroprusside under hypoxic conditions. Biochemical Journal, 318(Pt 3), 787-791.

- Al-Kaabi, M. M., & van den Engh, G. (2004). Formation and stability of a nitric oxide donor: S-nitroso-N-acetylpenicillamine. Journal of physical organic chemistry, 17(10), 918-926.

- Ioannidis, I., De Groot, H., & De Groot, H. (1996). Enhanced release of nitric oxide causes increased cytotoxicity of S-nitroso-N-acetyl-DL-penicillamine and sodium nitroprusside under hypoxic conditions. PubMed.

- Cha, W., Jeong, Y. I., & Meyerhoff, M. E. (2018). Synthesis and Characterization of Controlled Nitric Oxide Release from S-Nitroso-N-Acetyl-d-Penicillamine Covalently Linked to Polyvinyl Chloride (SNAP-PVC). MDPI.

-

ResearchGate. (n.d.). HPLC-UV determination of penicillamine in human plasma. Retrieved from [Link]

- Cha, W., & Meyerhoff, M. E. (2018). S-Nitroso-N-Acetyl-D-Penicillamine Modified Hyperbranched Polyamidoamine for High-Capacity Nitric Oxide Storage and Release. Polymers, 10(11), 1234.

-

Molnova. (n.d.). Certificate of Analysis(Version 1.0). Retrieved from [Link]

-

Technology Networks. (2023, December 18). UV-Vis Spectroscopy: Principle, Strengths and Limitations and Applications. Retrieved from [Link]

- Salas, E., Moro, M. A., Askew, S., et al. (1994). Comparative pharmacology of analogues of S-nitroso-N-acetyl-DL-penicillamine on human platelets. British journal of pharmacology, 112(4), 1071-1076.

Sources

- 1. S-Nitrosothiol - Wikipedia [en.wikipedia.org]

- 2. pharmaffiliates.com [pharmaffiliates.com]

- 3. scbt.com [scbt.com]

- 4. pubs.acs.org [pubs.acs.org]

- 5. Formation and stability of a nitric oxide donor: S-nitroso-N-acetylpenicillamine - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Mechanism of nitric oxide release from S-nitrosothiols - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. sigmaaldrich.com [sigmaaldrich.com]

- 8. caymanchem.com [caymanchem.com]

- 9. researchgate.net [researchgate.net]

- 10. researchgate.net [researchgate.net]

- 11. Mechanistic Analysis of the Photolytic Decomposition of Solid-State S-Nitroso-N-acetylpenicillamine - PMC [pmc.ncbi.nlm.nih.gov]

- 12. Tunable Nitric Oxide Release from S-nitroso-N-acetylpenicillamine via Catalytic Copper Nanoparticles for Biomedical Applications - PMC [pmc.ncbi.nlm.nih.gov]

- 13. researchgate.net [researchgate.net]

- 14. UV-Vis Spectroscopy: Principle, Strengths and Limitations and Applications | Technology Networks [technologynetworks.com]

- 15. rndsystems.com [rndsystems.com]

- 16. medchemexpress.com [medchemexpress.com]

- 17. Synthesis and Characterization of Controlled Nitric Oxide Release from S-Nitroso-N-Acetyl-d-Penicillamine Covalently Linked to Polyvinyl Chloride (SNAP-PVC) - PMC [pmc.ncbi.nlm.nih.gov]

- 18. Nitric Oxide Release and Antibacterial Efficacy Analyses of S-Nitroso-N-Acetyl-Penicillamine Conjugated to Titanium Dioxide Nanoparticles - PMC [pmc.ncbi.nlm.nih.gov]

- 19. researchgate.net [researchgate.net]

An In-Depth Technical Guide to the Molecular Structure and Function of S-Nitroso-N-heptanoyl-D,L-penicillamine (SNHP)

This guide provides a comprehensive technical overview of S-Nitroso-N-heptanoyl-D,L-penicillamine, a significant S-nitrosothiol derivative. Designed for researchers, chemists, and drug development professionals, this document delves into its molecular architecture, synthesis, characterization, and the mechanisms governing its function as a nitric oxide donor.

Core Molecular Identity and Significance

This compound, hereafter referred to as SNHP, is a synthetic S-nitrosothiol (RSNO). It belongs to a class of compounds that serve as donors of nitric oxide (NO), a critical signaling molecule in numerous physiological and pathological processes.[1][2] SNHP is structurally analogous to the more commonly studied S-nitroso-N-acetyl-penicillamine (SNAP), but is distinguished by a seven-carbon heptanoyl side-chain instead of an acetyl group.[3] This modification significantly increases its lipophilicity, which influences its stability, localization within biological systems, and duration of action, making it a molecule of interest for targeted NO delivery.[3]

As a potent relaxant of non-vascular smooth muscle and a vasodilator, SNHP's primary pharmacological relevance stems from its ability to release NO under specific conditions.[3][4] Understanding its molecular structure is paramount to controlling its synthesis, predicting its stability, and designing therapeutic applications.

| Identifier | Value |

| Chemical Name | This compound |

| Alternate Name | (R)-2-Heptanamido-3-methyl-3-(nitrosothio)butanoic acid |

| CAS Number | 225234-00-4[4][5] |

| Molecular Formula | C₁₂H₂₂N₂O₄S[4][5] |

| Molecular Weight | 290.38 g/mol [4][5] |

| Appearance | Green Crystalline Solid[4] |

Elucidation of the Molecular Structure

The structure of SNHP is defined by a D,L-penicillamine backbone that has been modified at both the amino and thiol groups.

-

Penicillamine Core: A chiral amino acid (3,3-dimethylcysteine) providing the foundational carbon skeleton, including a carboxylic acid group and a tertiary thiol. The "D,L" designation indicates a racemic mixture of stereoisomers.

-

N-Heptanoyl Group: A seven-carbon acyl chain attached to the nitrogen atom of the penicillamine core via an amide linkage. This lipophilic tail is a key feature distinguishing SNHP from SNAP.

-

S-Nitrosothiol Group (-SNO): The pharmacologically active moiety, formed by the covalent attachment of a nitroso group (-NO) to the sulfur atom of the penicillamine thiol. This bond is relatively labile and is the source of donated NO.

Figure 1: Functional Groups of this compound.

Synthesis and Structural Verification

The synthesis of SNHP is a two-step process involving acylation followed by nitrosation. The integrity of the final product is confirmed through a suite of spectroscopic techniques.

Synthetic Workflow

The synthesis of N-substituted analogues of SNAP, including SNHP, follows an established method.[3]

Step 1: N-Acylation of D,L-Penicillamine D,L-penicillamine is reacted with heptanoyl chloride in an appropriate solvent and basic conditions. The nucleophilic amino group of penicillamine attacks the electrophilic carbonyl carbon of the acyl chloride, forming an amide bond and yielding N-heptanoyl-D,L-penicillamine.

Step 2: S-Nitrosation The resulting N-heptanoyl-D,L-penicillamine is then treated with a nitrosating agent, such as acidified sodium nitrite or tert-butyl nitrite, in an organic solvent.[6] This reaction introduces the nitroso group onto the sulfur atom, forming the characteristic S-nitrosothiol bond and yielding the final SNHP product.

Figure 2: General synthetic workflow for SNHP.

Spectroscopic Characterization

Confirming the molecular structure of SNHP requires multiple analytical techniques, as no single method provides a complete picture.

| Technique | Expected Observation & Rationale |

| UV-Visible Spectroscopy | S-nitrosothiols exhibit two characteristic absorbance bands: a strong peak around 330-360 nm (n→π* transition of the N=O group) and a weaker one near 550-600 nm (n→π* transition of the S-N bond).[6] These peaks are definitive indicators of S-nitrosothiol formation. |

| Infrared (IR) Spectroscopy | Key vibrational frequencies are expected: a stretch for the N=O group (~1500 cm⁻¹), two C=O stretches for the carboxylic acid and amide (~1700-1750 cm⁻¹ and ~1650 cm⁻¹, respectively), a broad O-H stretch (~2500-3300 cm⁻¹), and an N-H stretch (~3300 cm⁻¹). |

| Mass Spectrometry (MS) | This technique is used to confirm the molecular weight of the compound (290.38 Da), providing definitive evidence of the successful synthesis of the target molecule. |

| Nuclear Magnetic Resonance (NMR) | ¹H and ¹³C NMR spectra are used to confirm the carbon-hydrogen framework, showing characteristic signals for the heptanoyl chain, the gem-dimethyl groups of the penicillamine core, and the alpha-proton adjacent to the amide. |

Mechanism of Action: Nitric Oxide Release

The therapeutic utility of SNHP is entirely dependent on the cleavage of the S-N bond to release nitric oxide. This decomposition is not spontaneous under physiological conditions but is catalyzed by several factors.

The primary mechanisms for NO release from S-nitrosothiols are:

-

Transition Metal-Catalyzed Decomposition: Trace amounts of transition metal ions, particularly cuprous ions (Cu⁺), are potent catalysts for S-nitrosothiol decomposition.[7] The presence of reducing agents like ascorbate can accelerate this process by reducing Cu²⁺ to the more active Cu⁺ state.[7]

-

Thiol-Mediated Transnitrosation: A thiol (R'-SH) can react with an S-nitrosothiol (R-SNO) to form a new S-nitrosothiol (R'-SNO) and release the original thiol (R-SH). If the new RSNO is less stable, this can lead to accelerated NO release.[7]

-

Photolysis: Exposure to light, particularly UV light, can induce homolytic cleavage of the S-N bond, yielding a thiyl radical and an NO radical.[7]

Studies on SNAP analogues have shown that decomposition is significantly accelerated by Cu(II) and cysteine.[3] The increased lipophilicity of SNHP due to its long alkyl chain may facilitate its retention within cell membranes or hydrophobic pockets of proteins, leading to a sustained, localized release of NO.[3]

Figure 3: Catalytic pathways for nitric oxide release from SNHP.

Standardized Analytical Methodologies

Accurate detection and quantification of S-nitrosothiols like SNHP are critical for both research and clinical applications. The inherent instability of the S-NO bond makes this challenging, and several robust methods have been developed.[1][8]

| Method | Principle | Advantages | Limitations |

| Chemiluminescence | The "gold standard" for NO detection. RSNOs are reduced by agents like copper and ascorbate to release NO, which is then reacted with ozone to produce light.[1][9] | Highly sensitive and specific for NO. | Requires specialized equipment (NO Analyzer). |

| Saville-Griess Assay | A two-step colorimetric assay. Mercuric ions cleave the S-NO bond to form nitrite (NO₂⁻), which is then detected by the Griess reagent.[6] | Simple, inexpensive, and widely accessible. | Lower sensitivity (~500 nM limit); interference from background nitrite and mercury can be problematic.[6] |

| Fluorometric Assays | Similar to the Saville-Griess assay, but the nitrite released reacts with a non-fluorescent probe (e.g., 2,3-diaminonaphthalene) to form a highly fluorescent product.[10] | High sensitivity (low nanomolar); offers a greater dynamic range than colorimetric methods.[10] | Potential for background fluorescence interference. |

| HPLC with UV-Vis | High-performance liquid chromatography separates the RSNO from other components in a mixture, and a UV-Vis detector quantifies it based on its characteristic absorbance (~340 nm).[1] | Excellent for quantifying specific low-molecular-weight RSNOs in complex mixtures. | Not suitable for protein-bound RSNOs without prior sample processing. |

Experimental Protocol: The Saville-Griess Assay

This protocol provides a self-validating system for quantifying SNHP by measuring the difference in signal with and without the mercury-dependent cleavage step.

1. Reagent Preparation:

- Griess Reagent: Mix equal volumes of 1% (w/v) sulfanilamide in 5% phosphoric acid and 0.1% (w/v) N-(1-naphthyl)ethylenediamine dihydrochloride in water. Prepare fresh daily.

- Mercuric Chloride Solution: 0.1% (w/v) HgCl₂ in water.

- Ammonium Sulfamate Solution: 0.5% (w/v) in water (optional, to remove interfering nitrite).

2. Sample Preparation:

- Prepare a standard curve of sodium nitrite (0-100 µM).

- Dilute the SNHP sample to an expected concentration within the standard curve range.

- For each sample, prepare two sets of tubes: "Test" (+HgCl₂) and "Control" (-HgCl₂).

3. Assay Procedure:

- To 100 µL of sample/standard, add 50 µL of the HgCl₂ solution (for "Test" tubes) or 50 µL of deionized water (for "Control" tubes).

- Incubate for 10 minutes at room temperature to allow for S-NO bond cleavage.

- Add 50 µL of the Griess Reagent to all tubes.

- Incubate for 10 minutes at room temperature in the dark for color development.

- Measure the absorbance at 540 nm using a spectrophotometer.

4. Data Analysis:

- Calculate the nitrite concentration in each tube using the standard curve.

- The concentration of SNHP is determined by the difference between the "Test" and "Control" samples: [SNHP] = [Nitrite]+HgCl₂ - [Nitrite]-HgCl₂ . This subtraction accounts for any pre-existing nitrite contamination in the sample, ensuring trustworthiness of the measurement.

Conclusion and Future Perspectives

This compound is a well-defined molecule whose structure directly informs its function as a nitric oxide donor. The presence of the N-heptanoyl chain imparts increased lipophilicity, a feature that may be exploited to achieve prolonged and targeted NO delivery, particularly to endothelial tissues.[3] Its synthesis is straightforward, and its structure can be rigorously validated using standard spectroscopic methods. The mechanisms of its NO-releasing activity are well-understood, centering on catalytic decomposition by copper ions and light.

Future research should focus on leveraging the unique physicochemical properties of SNHP. Its potential for sustained vasodilation suggests applications in treating conditions associated with endothelial dysfunction or for coating medical devices to improve biocompatibility. A thorough understanding of its molecular structure, as detailed in this guide, is the foundational requirement for advancing these exciting therapeutic possibilities.

References

-

Marley, R., et al. (2013). Detection of S-Nitrosothiols. Biochimica et Biophysica Acta (BBA) - General Subjects, 1840(2), 808-815. Available at: [Link]

-

Feelisch, M., et al. (2013). Detection of S-nitrosothiols. PubMed, 23528574. Available at: [Link]

-

Marley, R., et al. (2000). Fluorometric detection of biological S-nitrosothiols. Free Radical Biology and Medicine, 28(10), 1529-1535. Available at: [Link]

-

King, S. B. (2013). Chemical Methods for the Direct Detection and Labeling of S-Nitrosothiols. Antioxidants & Redox Signaling, 18(1), 69-78. Available at: [Link]

-

Rossi, R., et al. (2007). Detection of S-nitrosothiols in biological fluids: A comparison among the most widely applied methodologies. Journal of Chromatography B, 851(1-2), 124-139. Available at: [Link]

-

Pharmaffiliates. This compound. Pharmaffiliates. Available at: [Link]

-

Singh, R. J., et al. (1996). Mechanism of nitric oxide release from S-nitrosothiols. The Journal of Biological Chemistry, 271(31), 18596-18603. Available at: [Link]

-

Hopkins, S. P., & Frost, M. C. (2018). Synthesis and Characterization of Controlled Nitric Oxide Release from S-Nitroso-N-Acetyl-d-Penicillamine Covalently Linked to Polyvinyl Chloride (SNAP-PVC). Bioengineering, 5(3), 74. Available at: [Link]

-

Al-Sa'doni, H. H., et al. (1999). N-substituted analogues of S-nitroso-N-acetyl-D,L-penicillamine: chemical stability and prolonged nitric oxide mediated vasodilatation in isolated rat femoral arteries. British Journal of Pharmacology, 127(3), 693-700. Available at: [Link]

-

PubChem. S-Nitroso-N-Acetylpenicillamine. National Center for Biotechnology Information. Available at: [Link]

-

PubChem. S-Nitroso-N-acetylpenicillamine, (+-). National Center for Biotechnology Information. Available at: [Link]

-

Neufeld, M. J., et al. (2016). Tunable Nitric Oxide Release from S-nitroso-N-acetylpenicillamine via Catalytic Copper Nanoparticles for Biomedical Applications. ACS Applied Materials & Interfaces, 8(4), 2411-2420. Available at: [Link]

-

Hasan, A., et al. (2021). Nitric Oxide Release and Antibacterial Efficacy Analyses of S-Nitroso-N-Acetyl-Penicillamine Conjugated to Titanium Dioxide Nanoparticles. International Journal of Molecular Sciences, 22(16), 8882. Available at: [Link]

Sources

- 1. Detection of S-Nitrosothiols - PMC [pmc.ncbi.nlm.nih.gov]

- 2. S-Nitroso-N-Acetylpenicillamine | C7H12N2O4S | CID 6603945 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. N-substituted analogues of S-nitroso-N-acetyl-D,L-penicillamine: chemical stability and prolonged nitric oxide mediated vasodilatation in isolated rat femoral arteries - PMC [pmc.ncbi.nlm.nih.gov]

- 4. pharmaffiliates.com [pharmaffiliates.com]

- 5. scbt.com [scbt.com]

- 6. Chemical Methods for the Direct Detection and Labeling of S-Nitrosothiols - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Mechanism of nitric oxide release from S-nitrosothiols - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. Detection of S-nitrosothiols - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. Nitric Oxide Release and Antibacterial Efficacy Analyses of S-Nitroso-N-Acetyl-Penicillamine Conjugated to Titanium Dioxide Nanoparticles - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Fluorometric detection of biological S-nitrosothiols [pubmed.ncbi.nlm.nih.gov]

An In-Depth Technical Guide to S-Nitroso-N-heptanoyl-D,L-penicillamine (SNHP) for Cardiovascular Research

Here is the in-depth technical guide on S-Nitroso-N-heptanoyl-D,L-penicillamine for cardiovascular research:

Authored by: Gemini, Senior Application Scientist

Abstract

This technical guide provides a comprehensive overview of this compound (SNHP), a potent S-nitrosothiol and nitric oxide (NO) donor, for applications in cardiovascular research. We delve into the fundamental role of nitric oxide in cardiovascular homeostasis, the specific physicochemical properties of SNHP, its mechanisms of action, and detailed protocols for its use in key experimental models. This document is intended for researchers, scientists, and drug development professionals seeking to leverage SNHP as a tool to investigate cardiovascular physiology and pathology. We will explore its unique characteristics, particularly its prolonged vasodilator effects, which distinguish it from its more common analogue, S-Nitroso-N-acetyl-D,L-penicillamine (SNAP).

The Central Role of Nitric Oxide and S-Nitrosothiols in Cardiovascular Physiology

Nitric oxide (NO) is a pleiotropic gaseous signaling molecule that plays a critical role in maintaining cardiovascular homeostasis.[1][2] Its functions are multifaceted, including the regulation of vascular tone, inhibition of platelet aggregation and leukocyte adhesion to the endothelium, and modulation of myocardial contractility.[1][3][4] Reduced bioavailability of NO is a central factor in endothelial dysfunction and the pathogenesis of numerous cardiovascular diseases, such as hypertension, atherosclerosis, and ischemia-reperfusion injury.[2][3]

NO exerts its biological effects through two primary signaling pathways:

-

cGMP-Dependent Pathway: The canonical pathway involves the activation of soluble guanylate cyclase (sGC) in target cells, such as vascular smooth muscle. This leads to an increase in intracellular cyclic guanosine monophosphate (cGMP), which in turn activates protein kinase G (PKG) to mediate smooth muscle relaxation and vasodilation.[5]

-

cGMP-Independent Pathway (S-Nitrosylation): A significant portion of NO's biological activity is mediated through S-nitrosylation, the covalent attachment of an NO moiety to a cysteine thiol group on a target protein, forming an S-nitrosothiol (SNO).[6][7][8] This post-translational modification can alter protein function, stability, and localization, thereby regulating a vast array of cellular processes.[9] Endogenous SNOs, such as S-nitrosoglutathione (GSNO) and S-nitrosohemoglobin (SNO-Hb), act as second messengers and effectors in cardiovascular signaling.[6][7][10]

Exogenous NO donors, like SNHP, are invaluable tools for probing these pathways. SNHP belongs to the class of S-nitrosothiols, which serve as carriers and donors of NO, allowing for controlled delivery of this reactive molecule in experimental settings.

Physicochemical Profile and Handling of SNHP

This compound (SNHP) is a derivative of the well-studied NO donor SNAP. The key structural difference is the substitution of the N-acetyl group with an N-heptanoyl group, a seven-carbon acyl chain. This modification significantly increases the lipophilicity of the molecule, which influences its stability, tissue retention, and duration of action.[11][12]

| Property | Description |

| Chemical Name | This compound |

| CAS Number | 225234-00-4[13][14] |

| Molecular Formula | C₁₂H₂₂N₂O₄S[13][14] |

| Molecular Weight | 290.38 g/mol [13][14] |

| Appearance | Typically a crystalline solid. |

| Solubility | The heptanoyl chain suggests increased solubility in organic solvents like DMSO and ethanol compared to aqueous buffers. Should be prepared as fresh stock solutions. |

| Stability & Storage | As an S-nitrosothiol, SNHP is sensitive to heat, light, and transition metal ions.[11] It should be stored as a solid at -20°C or lower, protected from light. Solutions should be prepared fresh and kept on ice. |

| NO Release Mechanism | Releases NO via spontaneous or catalyzed decomposition of the S-NO bond. This process can be accelerated by Cu(I) ions and thiols.[11][15][16] |

Expert Insight on Handling: The increased lipophilicity of SNHP compared to SNAP is a critical experimental consideration. While this property can enhance its interaction with cellular membranes and prolong its effects, it may also necessitate the use of a vehicle like DMSO for initial stock solutions. Always perform appropriate vehicle controls in your experiments to account for any effects of the solvent.

Mechanism of Action in the Cardiovascular System

SNHP delivers the bioactive NO moiety to key cellular targets within the cardiovascular system, initiating signaling cascades that regulate vascular and platelet function.

Vasodilation

The primary mechanism for SNHP-induced vasodilation is the release of NO, which diffuses into vascular smooth muscle cells. There, NO activates sGC, leading to increased cGMP levels and subsequent vasorelaxation.[5] This effect is potent and is a hallmark of NO donors.[17][18]

Inhibition of Platelet Aggregation

SNHP is an effective inhibitor of platelet aggregation.[19] The released NO activates sGC within platelets, increasing cGMP levels. This cascade interferes with intracellular calcium signaling and prevents the conformational changes in glycoprotein IIb/IIIa receptors necessary for fibrinogen binding and platelet aggregation.[3]

Protein S-Nitrosylation

Beyond the cGMP pathway, the NO released from SNHP can directly modify proteins via S-nitrosylation.[6][7] This cGMP-independent mechanism is crucial for regulating a wide range of cardiovascular functions, including myocardial contractility and apoptosis.[9][20] For example, S-nitrosylation of key calcium-handling proteins in cardiomyocytes can modulate excitation-contraction coupling.[8] SNHP serves as an excellent tool to study these effects, bypassing the need for endogenous NO synthase activity.

Key Experimental Protocols

The following protocols are designed to be self-validating systems, providing clear, actionable steps for investigating the cardiovascular effects of SNHP.

Protocol: Ex Vivo Vasodilation Assay in Isolated Arterial Rings

This assay directly measures the ability of SNHP to induce relaxation in pre-constricted blood vessels.

Step-by-Step Methodology:

-

Tissue Preparation:

-

Humanely euthanize the animal model (e.g., rat, mouse) according to approved institutional protocols.

-

Carefully excise the desired artery (e.g., thoracic aorta, femoral artery) and place it in cold, oxygenated physiological salt solution (PSS).

-

Under a dissecting microscope, remove adherent connective tissue and cut the vessel into rings of 2-3 mm in length. Causality Insight: Careful dissection is crucial to preserve the endothelial layer, which is essential for studying endothelium-dependent responses.

-

-

Mounting and Equilibration:

-

Mount the arterial rings on wires or hooks in an isometric organ bath system filled with PSS maintained at 37°C and continuously gassed with 95% O₂/5% CO₂.

-

Apply a baseline tension (e.g., 1.5-2.0 g for rat aorta) and allow the tissue to equilibrate for 60-90 minutes, with PSS changes every 15-20 minutes.

-

-

Viability and Integrity Assessment:

-

Induce a reference contraction with a high concentration of potassium chloride (KCl, e.g., 60 mM) to confirm smooth muscle viability.

-

After washout and return to baseline, pre-constrict the rings with an α-agonist like phenylephrine (PE, e.g., 1 µM). Once a stable plateau is reached, add a single dose of an endothelium-dependent vasodilator like acetylcholine (ACh, e.g., 10 µM). Rings showing >80% relaxation are considered endothelium-intact. Self-Validation: This step is critical to characterize the state of your tissue before testing the compound.

-

-

Experimental Protocol:

-

Wash the rings and allow them to return to baseline.

-

Induce a stable submaximal contraction (approximately 80% of the KCl response) with PE.

-

Once the contraction is stable, add SNHP in a cumulative, half-logarithmic manner (e.g., 1 nM to 100 µM). Allow the response at each concentration to stabilize before adding the next.

-

At the end of the experiment, add a potent vasodilator like sodium nitroprusside (SNP, e.g., 100 µM) to achieve maximal relaxation.

-

-

Data Analysis:

-

Record the tension throughout the experiment.

-

Express the relaxation at each SNHP concentration as a percentage of the stable PE-induced pre-constriction.

-

Plot the concentration-response curve and calculate the EC₅₀ (the concentration of SNHP that produces 50% of the maximal response) using non-linear regression.

-

Protocol: In Vitro Platelet Aggregation Assay

This assay uses light transmission aggregometry to measure SNHP's ability to inhibit agonist-induced platelet aggregation.

Step-by-Step Methodology:

-

Sample Preparation:

-

Draw whole blood from a healthy, consenting donor into a tube containing 3.2% sodium citrate (9:1 blood-to-anticoagulant ratio). Causality Insight: Citrate chelates calcium, preventing coagulation and allowing for the isolation of functional platelets.

-

Prepare Platelet-Rich Plasma (PRP) by centrifuging the whole blood at 200 x g for 15 minutes at room temperature with no brake.

-

Prepare Platelet-Poor Plasma (PPP) by centrifuging the remaining blood at 2000 x g for 10 minutes. PPP will serve as the 100% aggregation reference.

-

Adjust the platelet count in the PRP to a standardized value (e.g., 2.5 x 10⁸ platelets/mL) using PPP if necessary.

-

-

Aggregometry:

-

Pipette PRP into a siliconized glass cuvette with a stir bar and place it in the heating block (37°C) of a light transmission aggregometer.

-

Calibrate the instrument by setting the light transmittance of the PRP sample to 0% and the PPP sample to 100%.

-

-

Experimental Protocol:

-

Place a PRP sample in the aggregometer and allow it to stabilize for 2-3 minutes.

-

Add a specific concentration of SNHP (or its vehicle, e.g., DMSO, as a control) and incubate for 2-5 minutes.

-

Add a platelet agonist, such as ADP (e.g., 5-10 µM) or collagen (e.g., 2-5 µg/mL), to induce aggregation.

-

Record the change in light transmittance for 5-10 minutes. As platelets aggregate, the plasma becomes clearer, and light transmittance increases.

-

-

Data Analysis:

-

Determine the maximal percentage of aggregation for both the control and SNHP-treated samples.

-

Calculate the percentage inhibition of aggregation caused by SNHP.

-

Generate a dose-response curve by testing a range of SNHP concentrations and calculate the IC₅₀ (the concentration that inhibits aggregation by 50%).

-

The SNHP Advantage: Prolonged Action and Lipophilicity

The primary distinction and advantage of SNHP over SNAP lies in its N-heptanoyl side chain.[11] This modification confers increased lipophilicity, leading to a unique pharmacological profile.

| Feature | S-Nitroso-N-acetyl-D,L-penicillamine (SNAP) | This compound (SNHP) |

| N-Acyl Chain Length | 2 Carbons (Acetyl) | 7 Carbons (Heptanoyl)[11] |

| Lipophilicity | Lower | Higher[11][12] |

| Vasodilator Effect | Potent, but typically transient.[11] | Potent, with a significantly prolonged duration of action, especially in endothelium-denuded vessels.[11][12] |

| Mechanism of Prolonged Effect | N/A | Increased lipophilicity facilitates retention within the vascular tissue. Slow decomposition within the tissue provides a sustained local release of NO.[11][12] |

| Potential Application | General-purpose NO donor. | Targeted and sustained NO delivery to sites of endothelial damage or for studying long-term NO signaling.[11][12] |

Authoritative Insight: Research has shown that while SNAP, SNVP (valeryl), and SNHP induce similar transient vasodilations in endothelium-intact arteries, SNHP causes a sustained and prolonged vasodilation in endothelium-denuded vessels that can last for over an hour.[11][12] This effect is reversible with an NO scavenger, confirming it is NO-mediated.[11] This suggests that SNHP is retained by the smooth muscle tissue, where it acts as a slow-release reservoir of NO. This property makes SNHP a potentially valuable therapeutic agent for conditions characterized by endothelial damage, such as atherosclerosis or post-angioplasty restenosis, where targeted and prolonged NO delivery is desirable.[11][12]

Conclusion